4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-[(3,5-Dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a fused ring system containing both benzene and pyrone rings, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide, to form the chromen-2-one skeleton.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy group at position 6 and the phenyl group at position 7 can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 3,5-Dimethylanilino Group: This step involves the reaction of the chromen-2-one derivative with 3,5-dimethylaniline under conditions that facilitate nucleophilic substitution, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce double bonds or nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3,5-Dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to inflammation, oxidative stress, or cell proliferation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one derivatives.
Flavonoids: A large class of compounds with a similar core structure but different substituents, known for their diverse biological activities.
Uniqueness
4-[(3,5-Dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chromen-2-one core with a 3,5-dimethylanilino group and a phenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenylchromen-2-one |
InChI |
InChI=1S/C24H21NO3/c1-15-8-16(2)10-19(9-15)25-14-18-11-24(27)28-23-13-20(22(26)12-21(18)23)17-6-4-3-5-7-17/h3-13,25-26H,14H2,1-2H3 |
InChI Key |
AIFRPVKWQQABQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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